1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
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Overview
Description
1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[211]hexane is a unique compound characterized by its bicyclic structure and the presence of both ethynyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to achieve the desired bicyclic structure. The reaction conditions often include the use of a photoredox catalyst, such as 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN), under blue LED irradiation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to achieve higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethynyl or trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Mechanism of Action
The mechanism by which 1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane exerts its effects involves its interaction with specific molecular targets. The ethynyl and trifluoromethyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s high reactivity suggests it can form stable complexes with proteins and enzymes .
Comparison with Similar Compounds
4-(Di-/Trifluoromethyl)-2-heterabicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure and fluorinated groups, making them useful analogues in medicinal chemistry.
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®):
Uniqueness: 1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane stands out due to its combination of an ethynyl group with a trifluoromethyl group within a bicyclic framework. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-2-7-3-6(4-7,5-12-7)8(9,10)11/h1H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGOOXRDEIHWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CC(C1)(CO2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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